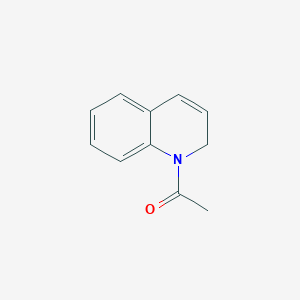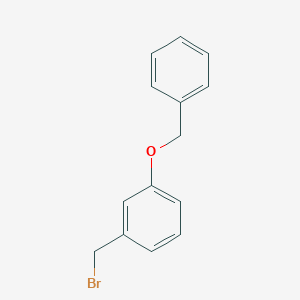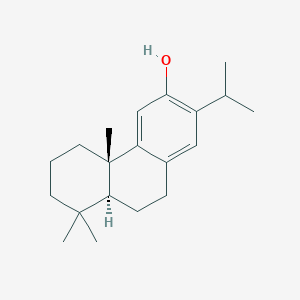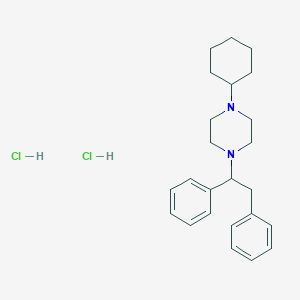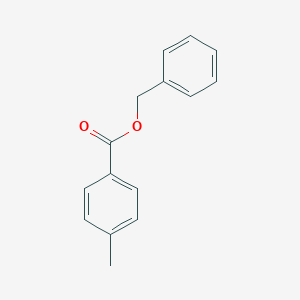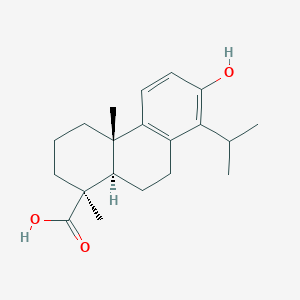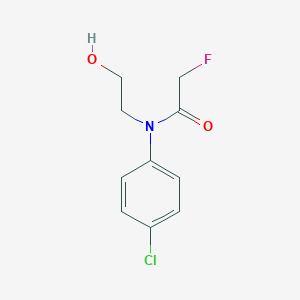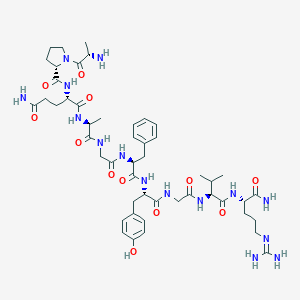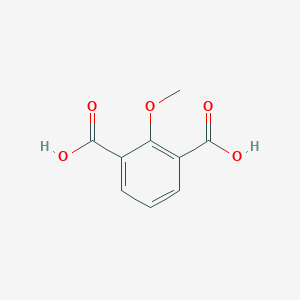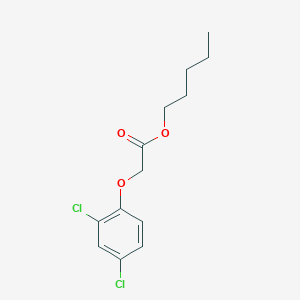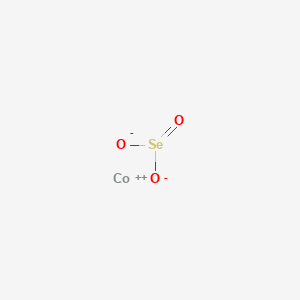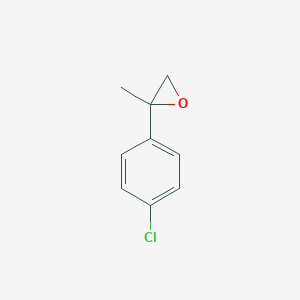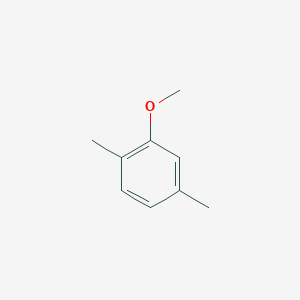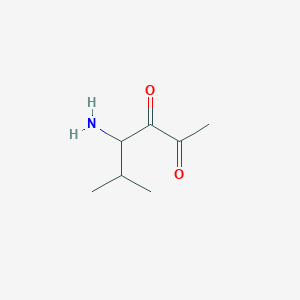
4-Amino-5-methylhexane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-methylhexane-2,3-dione, also known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential as a performance-enhancing agent. DMHA is structurally similar to DMAA, a compound that was previously used in dietary supplements before being banned by the FDA. DMHA is believed to have similar effects to DMAA, but with fewer side effects.
Mecanismo De Acción
4-Amino-5-methylhexane-2,3-dione is believed to work by increasing levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can improve focus and energy levels. It may also increase blood flow to the muscles, which can improve endurance and performance.
Biochemical and Physiological Effects:
4-Amino-5-methylhexane-2,3-dione has been shown to increase heart rate, blood pressure, and body temperature, which can improve athletic performance. It may also increase levels of glucose and fatty acids in the blood, which can provide additional energy to the body. However, these effects may also have potential negative consequences on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-5-methylhexane-2,3-dione has several advantages for use in lab experiments, including its ability to improve cognitive performance and athletic performance. However, its potential side effects on the cardiovascular system must be carefully considered, and further research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4-Amino-5-methylhexane-2,3-dione, including its potential as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. It may also have potential as a treatment for depression and anxiety. Additionally, further research is needed to fully understand its safety and efficacy as a performance-enhancing agent.
Métodos De Síntesis
4-Amino-5-methylhexane-2,3-dione can be synthesized through a variety of methods, including the reaction of 5-methylhexan-2-one with hydroxylamine hydrochloride and sodium acetate. Another method involves the reaction of 4-methylhexan-2-one with hydroxylamine hydrochloride and sodium acetate, followed by a reaction with nitrous acid.
Aplicaciones Científicas De Investigación
4-Amino-5-methylhexane-2,3-dione has been studied for its potential as a performance-enhancing agent, particularly in the areas of athletic performance and cognitive function. Research has shown that 4-Amino-5-methylhexane-2,3-dione may increase focus, energy, and endurance, as well as improve reaction time and cognitive performance.
Propiedades
Número CAS |
130476-77-6 |
|---|---|
Nombre del producto |
4-Amino-5-methylhexane-2,3-dione |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
4-amino-5-methylhexane-2,3-dione |
InChI |
InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3 |
Clave InChI |
FNXXKGZIPMIYAA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)C)N |
SMILES canónico |
CC(C)C(C(=O)C(=O)C)N |
Sinónimos |
2,3-Hexanedione, 4-amino-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



